- Concise and highly efficient approach to three key pyrimidine precursors for rosuvastatin synthesis, Tetrahedron, 2012, 68(9), 2155-2160

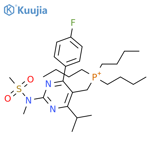

Cas no 953776-62-0 (N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide)

953776-62-0 structure

Produktname:N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide

CAS-Nr.:953776-62-0

MF:C16H20FN3O2S

MW:337.412305831909

CID:1059365

N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide

- 5-Des-(7-carboxy-3,5-dihydroxyhept-1-enyl)-5-Methyl Rosuvastatin

- N-[4-(4-fluorophenyl)-5-methyl-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide

- N-(4-(4-fluorophenyl)-6-isopropyl-5-methylpyrimidin-2-yl)-N-methylmethanesulfonamide

- N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide (ACI)

- N-(4-(4-Fluorophenyl)-6-isopropyl-5-methylpyrimidin-2-yl)-N-methyl-methanesulfonamide

- N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide

-

- Inchi: 1S/C16H20FN3O2S/c1-10(2)14-11(3)15(12-6-8-13(17)9-7-12)19-16(18-14)20(4)23(5,21)22/h6-10H,1-5H3

- InChI-Schlüssel: VZTXNOOWMMDDLR-UHFFFAOYSA-N

- Lächelt: O=S(C)(N(C)C1N=C(C(C)C)C(C)=C(C2C=CC(F)=CC=2)N=1)=O

Berechnete Eigenschaften

- Genaue Masse: 337.12600

Experimentelle Eigenschaften

- PSA: 71.54000

- LogP: 4.19110

N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| TRC | F595230-10mg |

N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide |

953776-62-0 | 10mg |

$207.00 | 2023-05-18 | ||

| TRC | F595230-100mg |

N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide |

953776-62-0 | 100mg |

$1642.00 | 2023-05-18 |

N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 min, -5 °C

1.2 Solvents: Dichloromethane ; -5 °C; 8 h, -5 °C

1.2 Solvents: Dichloromethane ; -5 °C; 8 h, -5 °C

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Toluene ; 20 °C

1.2 Reagents: L-erythro-Hexuronic acid, 3,5-dideoxy-4-O-[(1,1-dimethylethyl)dimethylsilyl]-, δ… ; 5 min, 20 °C

1.2 Reagents: L-erythro-Hexuronic acid, 3,5-dideoxy-4-O-[(1,1-dimethylethyl)dimethylsilyl]-, δ… ; 5 min, 20 °C

Referenz

- Lactone Pathway to Statins Utilizing the Wittig Reaction. The Synthesis of Rosuvastatin, Journal of Organic Chemistry, 2010, 75(19), 6681-6684

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt → 0 °C

1.2 0 °C; 0 °C → rt; 2 h, rt

1.2 0 °C; 0 °C → rt; 2 h, rt

Referenz

- Method for preparing rosuvastatin precursor, China, , ,

Synthetic Routes 4

Reaktionsbedingungen

Referenz

- Process for the preparation of key intermediates for the synthesis of statins or pharmaceutically acceptable salts thereof, United States, , ,

Synthetic Routes 5

Reaktionsbedingungen

Referenz

- Key intermediates for the synthesis of rosuvastatin or pharmaceutically acceptable salts thereof, United States, , ,

Synthetic Routes 6

Reaktionsbedingungen

1.1 Solvents: Dichloromethane ; rt → -5 °C

1.2 Reagents: Triethylamine ; 10 min, -5 °C

1.3 Solvents: Dichloromethane ; -5 °C; 8 h, -5 °C

1.4 Solvents: Dichloromethane ; -5 °C → rt

1.2 Reagents: Triethylamine ; 10 min, -5 °C

1.3 Solvents: Dichloromethane ; -5 °C; 8 h, -5 °C

1.4 Solvents: Dichloromethane ; -5 °C → rt

Referenz

- Process for the preparation of key intermediates for the synthesis of statins or pharmaceutically acceptable salts thereof, World Intellectual Property Organization, , ,

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 45 min, -42 °C; -42 °C → -82 °C

1.2 Solvents: Tetrahydrofuran ; 30 min, -82 °C; -82 °C → -53 °C; 6 h, -58 - -53 °C; -53 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water ; 10 min, 10 °C

1.2 Solvents: Tetrahydrofuran ; 30 min, -82 °C; -82 °C → -53 °C; 6 h, -58 - -53 °C; -53 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water ; 10 min, 10 °C

Referenz

- Process for preparation of key intermediates for synthesis of rosuvastatin, World Intellectual Property Organization, , ,

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 min, -5 °C

1.2 Solvents: Dichloromethane ; -5 °C; 10 h, -5 °C

1.2 Solvents: Dichloromethane ; -5 °C; 10 h, -5 °C

Referenz

- Preparation of bromomethyl, hydroxymethyl or formyl-containing rosuvastatin calcium intermediate, China, , ,

N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide Raw materials

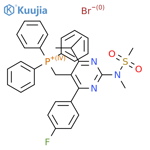

- Rosuvastatin Triphenylphosphonium Bromide

- Tributyl[[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]phosphonium

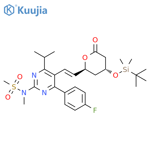

- 4-(4-fluorophenyl)-6-isopropyl-N,5-dimethylpyrimidin-2-amine

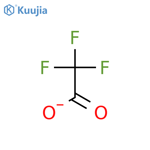

- Acetic acid,2,2,2-trifluoro-, ion(1-)

N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide Preparation Products

N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide Verwandte Literatur

-

Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082

-

V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209

-

Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

953776-62-0 (N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide) Verwandte Produkte

- 147118-37-4(N-4-(4-Fluorophenyl)-5-formyl-6-(1-methylethyl)-2-pyrimidinyl-N-methyl-methanesulfonamide)

- 146092-05-9((4R,5R)-5-(aminomethyl)-2-(propan-2-yl)-1,3-dioxolan-4-ylmethanamine)

- 2137942-75-5(1-Tert-butyl-5-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 1805931-72-9(2-Bromo-3-(chloromethyl)-6-(difluoromethyl)-4-methylpyridine)

- 2228811-97-8((2-methoxypyridin-3-yl)methyl sulfamate)

- 2138137-65-0(1-4-(dimethylamino)butyl-1H-1,2,3-triazol-4-amine)

- 2703774-94-9(2,5-Dioxabicyclo[2.2.1]heptane-1-carboxylic acid)

- 87923-46-4((S)-1-Phenylbutan-2-amine hydrochloride)

- 1805963-30-7(Methyl 3-aminomethyl-2-cyano-5-(trifluoromethylthio)benzoate)

- 1065074-37-4(1-(4-Bromo-3-trifluoromethylphenylsulfonyl)piperidine)

Empfohlene Lieferanten

Nanjing Jubai Biopharm

Gold Mitglied

CN Lieferant

Großmenge

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Wuhan ChemNorm Biotech Co.,Ltd.

Gold Mitglied

CN Lieferant

Reagenz

BIOOKE MICROELECTRONICS CO.,LTD

Gold Mitglied

CN Lieferant

Reagenz

Shanghai Joy Biotech Ltd

Gold Mitglied

CN Lieferant

Großmenge